molecular formula C11H10O4S B8710882 Napthalene sulfonic acid formaldehyde CAS No. 577773-56-9

Napthalene sulfonic acid formaldehyde

Cat. No. B8710882
Key on ui cas rn: 577773-56-9
M. Wt: 238.26 g/mol
InChI Key: NVVZQXQBYZPMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04443382

Procedure details

A charge of 64 g (0.5 mole) of naphthalene was heated to 160° C. and 75 g (0.75-0.765 mole) of 98-100% strength sulfuric acid was added. The reaction mixture was maintained for 2 hours at 160° C. under constant stirring, was then cooled to 100° C. and 20 g of water added. Then 40 g of 37% by weight formaldehyde solution and 80 g of water were added and the reaction mixture maintained at 100° C. for 4 hours to obtain a naphthalene sulfonic acid formaldehyde condensate solution. The condensate solution was added to a milk of lime mixture containing 37 g of lime and 56 g water, to which was then added 166 g of crystalline aluminum sulfate dissolved in 300 grams of water. Calcium sulfate was filtered off and a 20% by weight solution of the aluminum salt of the naphthalene sulfonic acid formaldehyde condensate obtained.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 g
Type
solvent
Reaction Step Three
Name
Quantity
20 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[S:11](=O)(=[O:14])([OH:13])[OH:12].[CH2:16]=[O:17]>O>[CH2:16]=[O:17].[C:9]1([S:11]([OH:14])(=[O:13])=[O:12])[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH:6]=[CH:7][CH:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
80 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained for 2 hours at 160° C. under constant stirring
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture maintained at 100° C. for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C=O.C1(=CC=CC2=CC=CC=C12)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.